1-(cyclohexylmethyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclohexylmethyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine is a chemical compound that has shown potential in various scientific research applications. This compound is also known as CPI-1205 and is a small molecule inhibitor of the histone methyltransferase enzyme EZH2. EZH2 is an enzyme that plays a role in the regulation of gene expression, and its inhibition has been shown to have therapeutic potential in various diseases.
Wirkmechanismus
CPI-1205 works by inhibiting the histone methyltransferase enzyme EZH2. EZH2 is involved in the regulation of gene expression, and its inhibition has been shown to have therapeutic potential in various diseases. CPI-1205 inhibits EZH2 by binding to the enzyme's active site and preventing it from methylating histones.
Biochemical and Physiological Effects:
CPI-1205 has been shown to have biochemical and physiological effects in various scientific research applications. In cancer research, CPI-1205 has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In immunology, CPI-1205 has been shown to modulate the immune response and inhibit the production of pro-inflammatory cytokines. In neurology, CPI-1205 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CPI-1205 in lab experiments include its specificity for EZH2, its ability to inhibit the growth of cancer cells, and its potential therapeutic applications in various diseases. The limitations of using CPI-1205 in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on CPI-1205, including:
1. Further investigation of its mechanism of action and its potential therapeutic applications in various diseases.
2. Development of more potent and selective inhibitors of EZH2.
3. Investigation of the potential synergy between CPI-1205 and other cancer therapies.
4. Investigation of the potential use of CPI-1205 in combination with immunotherapy.
5. Investigation of the potential use of CPI-1205 in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, CPI-1205 is a small molecule inhibitor of the histone methyltransferase enzyme EZH2 that has shown potential in various scientific research applications. Its inhibition of EZH2 has been shown to have therapeutic potential in various diseases, including cancer, immunological disorders, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Synthesemethoden
The synthesis of CPI-1205 involves several steps, including the reaction of 2-pyridinylboronic acid with 1-bromo-2-cyclohexylethane, followed by the reaction of the resulting compound with 1-(2-chloroethyl)piperidine. The final step involves the reaction of the resulting compound with 1-(2-pyrrolidin-1-yl-ethyl)imidazole.
Wissenschaftliche Forschungsanwendungen
CPI-1205 has shown potential in various scientific research applications, including cancer research, immunology, and neurology. In cancer research, CPI-1205 has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In immunology, CPI-1205 has been shown to modulate the immune response and inhibit the production of pro-inflammatory cytokines. In neurology, CPI-1205 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(cyclohexylmethyl)-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4/c1-2-8-19(9-3-1)17-25-14-6-10-20(18-25)24-16-21-11-7-15-26(21)22-12-4-5-13-23-22/h4-5,7,11-13,15,19-20,24H,1-3,6,8-10,14,16-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPGXTWALRGGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NCC3=CC=CN3C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.